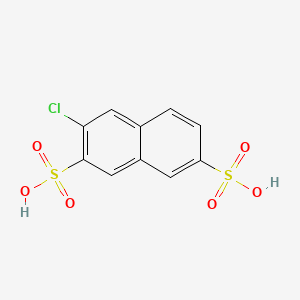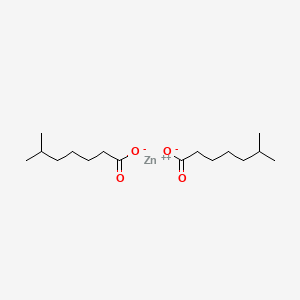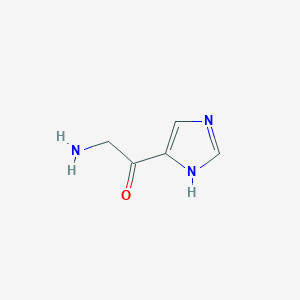
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S It is known for its role in various biochemical processes, particularly in the modification of nucleotides in RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride typically involves the reaction of dimethylsulfide with 3-chloropropionic acid, followed by the introduction of an amino group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a chloride ion with a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is used as a reagent in various organic synthesis reactions. It is also studied for its potential as a catalyst in certain chemical processes.
Biology
In biological research, this compound is known for its role in the modification of nucleotides in RNA. It is involved in the formation of modified nucleotides that play a crucial role in the stability and function of RNA molecules.
Medicine
In medicine, (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is studied for its potential therapeutic applications. It is investigated for its role in modulating biochemical pathways that are relevant to various diseases.
Industry
In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride involves its interaction with specific molecular targets. It is known to modify nucleotides in RNA by transferring its functional groups to specific positions on the nucleotide molecules. This modification can influence the stability, folding, and function of RNA, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-amino-3-carboxypropyl)dimethylsulfonium bromide: This compound is similar in structure but contains a bromide ion instead of a chloride ion.
S-methylmethionine chloride:
Uniqueness
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is unique due to its specific functional groups and their ability to modify nucleotides in RNA. This property makes it particularly valuable in biochemical research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H15Cl2NO2S |
|---|---|
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H |
InChI-Schlüssel |
PAKYBZRQYVEFAH-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)






![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
